molecular formula C6H15NO4S B034133 Cyclohexylamine sulfate CAS No. 19834-02-7

Cyclohexylamine sulfate

Cat. No.: B034133
CAS No.: 19834-02-7
M. Wt: 197.26 g/mol
InChI Key: RGDUGERAJGGXFQ-UHFFFAOYSA-N
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Description

Cyclohexylamine sulfate is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, which is a colorless liquid with a fishy odor. This compound is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylamine sulfate can be synthesized through the reaction of cyclohexylamine with sulfuric acid. The reaction typically involves the following steps:

  • Cyclohexylamine is dissolved in water.
  • Sulfuric acid is slowly added to the solution while maintaining a controlled temperature to prevent excessive heat generation.
  • The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade cyclohexylamine and sulfuric acid, with precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylamine sulfate undergoes various chemical reactions, including:

    Oxidation: Cyclohexylamine can be oxidized to form cyclohexanone oxime, which is an intermediate in the production of caprolactam, a precursor for nylon-6.

    Reduction: Cyclohexylamine can be reduced to form cyclohexane.

    Substitution: Cyclohexylamine can react with halogens to form N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogens such as chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Cyclohexanone oxime.

    Reduction: Cyclohexane.

    Substitution: N-substituted cyclohexylamine derivatives.

Scientific Research Applications

Cyclohexylamine sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in studies related to enzyme inhibition and protein modification.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

    Industry: this compound is used as a corrosion inhibitor, a vulcanization accelerator in rubber production, and a precursor for the synthesis of artificial sweeteners.

Mechanism of Action

The mechanism of action of cyclohexylamine sulfate involves its interaction with various molecular targets and pathways. This compound acts as a weak base and can form salts with acids. It can also interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, this compound can release catecholamines and histamine, which are involved in various physiological processes.

Comparison with Similar Compounds

Cyclohexylamine sulfate can be compared with other similar compounds, such as:

    Cyclohexanamine: Similar in structure but lacks the sulfate group.

    Hexahydroaniline: Another aliphatic amine with similar properties.

    Aminocyclohexane: Similar in structure but with different functional groups.

Uniqueness: this compound is unique due to its sulfate group, which imparts different chemical properties compared to its analogs. This makes it particularly useful in specific industrial and research applications where the sulfate group plays a crucial role.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers and industry professionals can effectively utilize this compound in various fields.

Biological Activity

Cyclohexylamine sulfate is a compound derived from cyclohexylamine, a cyclic amine with various industrial applications, including its use as a corrosion inhibitor and in the synthesis of rubber accelerators. Understanding the biological activity of this compound is crucial for assessing its safety and potential therapeutic applications.

  • Chemical Formula : C₆H₁₅NO₄S
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 88275-12-7

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, distributing into various body tissues. Studies indicate that it readily penetrates tissues such as the lungs, liver, and kidneys, with significant concentrations found in these areas after administration . The compound exhibits a volume of distribution ranging from 2.1 to 2.9 L/kg in humans, aligning closely with values observed in animal models .

Metabolism and Excretion

The primary route of elimination for this compound is via urine, with approximately 90% of administered doses excreted in this manner. The renal clearance rates suggest that both glomerular filtration and tubular secretion are involved in its elimination .

Acute Toxicity

Acute exposure studies in animals reveal that this compound can induce respiratory irritation and central nervous system effects, including lightheadedness and nausea. The airborne concentration causing a 50% decrease in respiratory rate (RD50) was determined to be around 210 mg/m³ . In subacute studies, high concentrations (up to 4900 mg/m³) resulted in severe respiratory distress and mortality among test subjects .

Reproductive Toxicity

A study assessing the reproductive toxicity of this compound showed no adverse effects on fertility or fetal development at doses up to 15 mg/kg/day in rats . However, increased pup mortality was noted during lactation at this dosage, suggesting potential developmental concerns.

Dominant Lethal Test

In a dominant lethal test involving male NMRI mice treated with this compound at 150 mg/kg, no significant mutagenic effects were observed. This suggests that while the compound may have some reproductive effects, it does not appear to induce dominant lethal mutations under the conditions tested .

Long-term Exposure Studies

Long-term studies conducted over two years revealed that while there were no significant effects on food consumption or overall health at lower doses (up to 15 mg/kg), higher doses led to growth depression and rare instances of urinary bladder lesions in rats . These findings highlight the need for careful monitoring of long-term exposure.

Summary of Biological Activity

Biological Activity Findings
Absorption Rapidly absorbed from the gastrointestinal tract
Distribution High concentrations in lungs, liver, kidneys
Metabolism Primarily excreted via urine; minimal metabolic conversion
Acute Toxicity Respiratory irritant; CNS effects noted
Reproductive Effects No significant fertility issues; increased pup mortality
Mutagenicity No dominant lethal mutations observed

Properties

IUPAC Name

cyclohexanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDUGERAJGGXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19834-02-7, 17911-61-4
Record name Sulfuric acid, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19834-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17911-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5020362
Record name Cyclohexylamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19834-02-7, 27817-50-1
Record name Cyclohexylamine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019834027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine sulfate
Reactant of Route 2
Cyclohexylamine sulfate
Reactant of Route 3
Cyclohexylamine sulfate
Reactant of Route 4
Cyclohexylamine sulfate
Reactant of Route 5
Cyclohexylamine sulfate
Reactant of Route 6
Cyclohexylamine sulfate

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